methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate
Overview
Description
Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate is an organic compound with a complex structure that includes a pyrrole ring substituted with a methyl ester and a 3-methyl-1-oxobutyl group
Scientific Research Applications
Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate typically involves the reaction of a pyrrole derivative with a suitable esterifying agent. One common method involves the use of methyl chloroformate and a base such as triethylamine to form the ester linkage. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Mechanism of Action
The mechanism by which methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular function. For example, the compound may inhibit certain enzymes or receptors, affecting metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(4-oxobutyl)benzoate
- Methyl 4-(4-hydroxybut-1-ynyl)benzoate
- Pemetrexed
Uniqueness
Methyl-4-(3-methyl-1-oxobutyl)-1H-pyrrole-3-carboxylate is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
methyl 4-(3-methylbutanoyl)-1H-pyrrole-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-7(2)4-10(13)8-5-12-6-9(8)11(14)15-3/h5-7,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHKTUIIUFNZBMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CNC=C1C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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